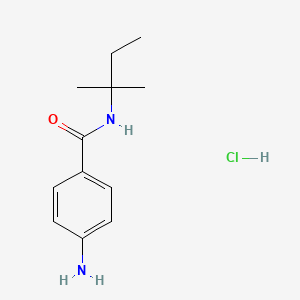

4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride

Description

4-Amino-N-(2-methylbutan-2-yl)benzamide hydrochloride (CAS: 1177310-60-9) is a benzamide derivative characterized by a branched alkyl substituent (2-methylbutan-2-yl) attached to the benzamide core. Its structure features a protonated tertiary amine (due to the hydrochloride salt), which enhances solubility in polar solvents.

Properties

IUPAC Name |

4-amino-N-(2-methylbutan-2-yl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9;/h5-8H,4,13H2,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHANTUNKVXOITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with the reaction of 2-methylbutan-2-amine with benzoyl chloride in the presence of a suitable base such as triethylamine. The reaction mixture is then subjected to hydrolysis to yield 4-amino-N-(2-methylbutan-2-yl)benzamide, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(2-methylbutan-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-nitro-N-(2-methylbutan-2-yl)benzamide.

Reduction: Formation of 4-amino-N-(2-methylbutan-2-yl)benzamide.

Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

4-Amino-N-(2-methylbutan-2-yl)benzamide hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It can be used as a probe in biological studies to understand protein interactions.

Industry: It can be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism by which 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific molecular targets involved.

Comparison with Similar Compounds

Table 1: Physicochemical and Pharmacological Comparison

2.2. KDR-5169 (4-Amino-5-Chloro-N-[1-(3-Fluoro-4-Methoxybenzyl)Piperidin-4-yl]Benzamide HCl)

Structure : Features a piperidinyl group with aromatic substitutions .

Key Differences :

- Substituent : KDR-5169’s piperidinyl and fluoromethoxybenzyl groups enhance binding to 5-HT4 and dopamine D2 receptors . The target compound’s alkyl group lacks such directional interactions.

- Activity : KDR-5169 exhibits dual 5-HT4 agonist/D2 antagonist activity, whereas the target compound’s hydrophobic substituent may limit receptor affinity.

2.3. 4-Amino-N-(o-Hydroxyphenyl)Benzamide

Structure : Contains an ortho-hydroxyphenyl group .

Key Differences :

- Substituent : The hydroxyl group enables hydrogen bonding, contributing to antimicrobial activity (MIC: 25 µg/mL against K. pneumoniae) .

2.4. Metoclopramide Analogs

Structure: 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride (CAS: 52423-58-2) . Key Differences:

- Functional Groups : The methoxy group in metoclopramide analogs enhances gastrointestinal motility via dopamine D2 antagonism. The target compound lacks such functionalization, likely directing it to distinct targets.

Biological Activity

4-Amino-N-(2-methylbutan-2-yl)benzamide hydrochloride is a chemical compound with significant potential in biological applications. Its structure includes an amine group and a benzamide moiety, which contribute to its reactivity and biological interactions. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and comparisons with structurally similar compounds.

- Molecular Formula : C12H18ClN3O

- Molecular Weight : 218.29 g/mol

- Functional Groups : Amine, benzamide, branched alkyl substituent

The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. These interactions can lead to significant biological effects, including enzyme inhibition and modulation of signaling pathways.

Enzyme Inhibition

Research indicates that compounds similar to 4-amino-N-(2-methylbutan-2-yl)benzamide exhibit enzyme inhibitory activities. Notably, aminobenzamide derivatives have been studied for their potential to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can enhance insulin sensitivity, making this compound a candidate for managing type 2 diabetes.

Biological Activities

The compound has been investigated for various biological activities:

- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Some derivatives exhibit antimicrobial effects, suggesting that 4-amino-N-(2-methylbutan-2-yl)benzamide may have similar properties.

- Neuroprotective Effects : Analogous compounds have been studied for their neuroprotective capabilities, particularly in models of neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of 4-amino-N-(2-methylbutan-2-yl)benzamide:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Amino-N-Methyl-N-(1-Methyl-1H-Indol-2-Ylmethyl)-Benzamide | Indole moiety | Potential antitumor activity |

| 4-Amino-N-(4-chlorophenyl)-Benzamide | Chlorine substitution on phenyl | Inhibitor of DNA methyltransferases |

| 4-Amino-N-(3-pyridyl)-Benzamide | Pyridine ring substitution | Antimicrobial properties |

| 4-Amino-N-(6-methoxyphenyl)-Benzamide | Methoxy group on phenyl | Potential anti-inflammatory effects |

The presence of the branched alkyl substituent in 4-amino-N-(2-methylbutan-2-yl)benzamide may influence its lipophilicity and interactions with biological targets compared to other aminobenzamides.

Case Studies and Research Findings

- DPP-IV Inhibition : A study demonstrated that aminobenzamide derivatives could significantly inhibit DPP-IV activity, suggesting a therapeutic role in diabetes management.

- Antitumor Effects : In vitro studies showed that related compounds could induce apoptosis in cancer cell lines, providing a basis for further exploration of 4-amino-N-(2-methylbutan-2-yl)benzamide's antitumor potential .

- Neuroprotective Studies : Research on structurally similar compounds indicated neuroprotective effects against oxidative stress in neuronal cells, warranting further investigation into the protective capabilities of 4-amino-N-(2-methylbutan-2-yl)benzamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.